molecular formula C16H9ClN2Na2O8S2 B12377983 disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

Cat. No.: B12377983
M. Wt: 502.8 g/mol
InChI Key: UVDODHCPLWXDSI-UHFFFAOYSA-L
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Description

Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate, also known as Mordant Blue 9, is a synthetic azo dye. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and excellent fastness properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate involves the diazotization of 5-chloro-2-hydroxy-3-sulfonatophenylamine followed by coupling with 5-hydroxynaphthalene-1-sulfonic acid. The reaction is typically carried out in an acidic medium, often using hydrochloric acid and sodium nitrite for the diazotization step .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is isolated as a disodium salt and dried to obtain the dye in its usable form .

Chemical Reactions Analysis

Types of Reactions

Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and binding to specific sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant blue color and excellent fastness make it particularly valuable in the textile industry .

Properties

Molecular Formula

C16H9ClN2Na2O8S2

Molecular Weight

502.8 g/mol

IUPAC Name

disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C16H11ClN2O8S2.2Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

UVDODHCPLWXDSI-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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